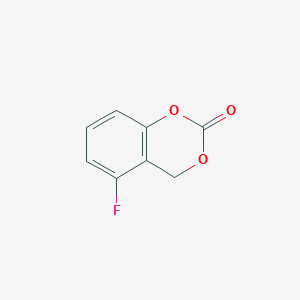
3-(4-Methylpiperazin-1-YL)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H17ClN2O2S. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride typically involves the reaction of 4-methylpiperazine with propane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and other nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonyl derivatives .
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonylation reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonylated products. This reaction can affect various molecular targets and pathways, depending on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride include:
- 3-(4-Methylpiperazin-1-yl)propanoyl chloride
- 3-(4-Methyl-piperazin-1-yl)-propane-1-sulfonyl chloride
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and the unique sulfonyl group it introduces into molecules. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C8H17ClN2O2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClN2O2S/c1-10-4-6-11(7-5-10)3-2-8-14(9,12)13/h2-8H2,1H3 |
InChI Key |
MLCQNQMRSGNESB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)


![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B13217520.png)


![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)


![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)




